

# Pyrocatechol Sulfate as a Biomarker of Kidney Function

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Pyrocatechol sulfate

CAS No.: 4918-96-1

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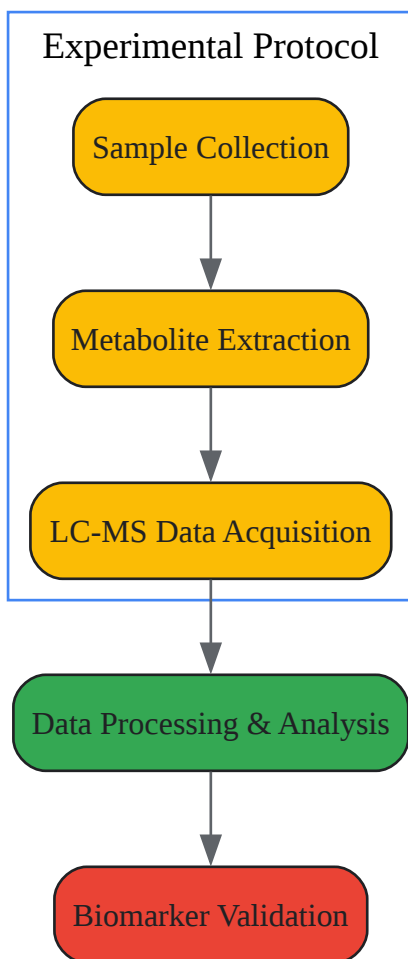
**Pyrocatechol sulfate** has been identified as a potential biomarker for kidney function. The table below summarizes its performance compared to other metabolites from a 2019 study that used untargeted metabolomics on plasma samples [1] [2].

Metabolite	Area Under the ROC Curve (AUROC)	Role and Significance
Pyrocatechol sulfate	0.888	Identified patients with a single kidney more accurately than creatinine [1] [2].
TMAP	0.815	A novel biomarker; outperformed creatinine and was most robust for measuring dialytic clearance [1] [2].
Creatinine	0.745	Standard clinical biomarker; used for comparison [1] [2].
Indoxyl sulfate	Information missing	A known gut-derived uremic toxin associated with cardiovascular events in ESRD [2].
p-cresyl sulfate	Information missing	A known gut-derived uremic toxin [2].

The study concluded that a panel of several metabolites provided the best prediction, with a combined AUROC of 0.937 for identifying patients with reduced kidney function [2].

## General Workflow for Metabolomic Biomarker Discovery

The discovery of **pyrocatechol sulfate** as a biomarker followed a typical untargeted metabolomics workflow. The diagram below outlines the key stages of this process.



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*Figure 1: A generalized workflow for metabolomic biomarker discovery using liquid chromatography-mass spectrometry (LC-MS).*

- **Sample Collection and Cohorts:** The research analyzed plasma from multiple patient groups, including healthy controls, patients with a single kidney (living donors and transplant recipients), non-dialysis chronic kidney disease (CKD) patients, and end-stage renal disease (ESRD) patients on various dialysis modalities [2].

- **Metabolite Extraction and Data Acquisition:** The study used two complementary liquid chromatography methods paired with mass spectrometry (LC-MS) to capture a wide range of metabolites: Reverse Phase Liquid Chromatography (RPLC) for non-polar molecules and Hydrophilic Interaction Liquid Chromatography (HILIC) for polar molecules [2].
- **Data Processing and Analysis:**
  - **Statistical Analysis:** Significant differences were determined using Kruskal-Wallis ANOVA, with a false discovery rate (FDR) correction ( $q < 0.05$ ) [2].
  - **Multivariate Analysis:** Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) was used to identify metabolites that best distinguished between patient groups and controls [2].
  - **Biomarker Performance:** The diagnostic power of significant metabolites was evaluated using Receiver Operating Characteristic (ROC) curve analysis, which produces the AUROC values [1] [2].

## Limitations and Further Research

- **Lack of Detailed Protocols:** The search results describe the overall methodology but do not provide the fine-grained technical details needed to replicate the experiments fully, such as specific LC gradients, MS instrument settings, or detailed metabolite extraction procedures.
- **Pathway and Mechanism:** The biological pathways involving **pyrocatechol sulfate** and its role as a uremic toxin are not detailed in the available sources. Therefore, a signaling pathway diagram cannot be constructed with the current information.
- **Chemical Properties:** **Pyrocatechol sulfate** is a phenolic metabolite linked to food intake (like berries and coffee) and gut microbiota activity [3].

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## References

1. Untargeted metabolomics reveals N, N, N-trimethyl-L-alanyl-L-proline... [pubmed.ncbi.nlm.nih.gov]
2. Untargeted metabolomics reveals N, N, N-trimethyl-L-alanyl-L-proline... [nature.com]
3. 95% (H-NMR) | Sigma-Aldrich Pyrocatechol Sulfate [sigmaaldrich.com]

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**Address:** Ontario, CA 91761, United States

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